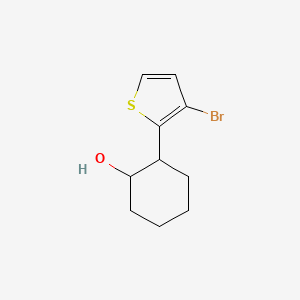
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H13BrOS It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position of the cyclohexane ring, and a 3-bromothiophen-2-yl group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a Grignard reaction with cyclohexanone. The general steps are as follows:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Grignard Reaction: 3-Bromothiophene is then reacted with magnesium in anhydrous ether to form the Grignard reagent, 3-bromothiophen-2-ylmagnesium bromide.
Addition to Cyclohexanone: The Grignard reagent is added to cyclohexanone, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for the bromination and Grignard reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (Dimethylformamide) for azide substitution.
Major Products
Oxidation: 2-(3-Bromothiophen-2-yl)cyclohexanone.
Reduction: 2-(3-Bromothiophen-2-yl)cyclohexane.
Substitution: 2-(3-Azidothiophen-2-yl)cyclohexan-1-ol.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol: Similar structure with a methyl group instead of bromine.
2-(3-Nitrothiophen-2-yl)cyclohexan-1-ol: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or methyl groups, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Properties
Molecular Formula |
C10H13BrOS |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-8-5-6-13-10(8)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2 |
InChI Key |
DDFDHOGRSPTSBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=C(C=CS2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13331433.png)





![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13331474.png)


![Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B13331484.png)
![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)



